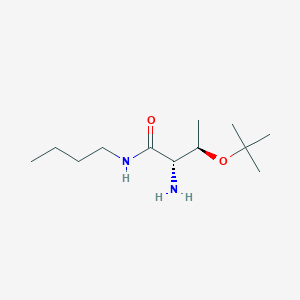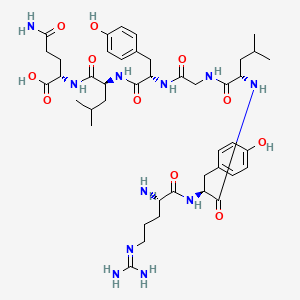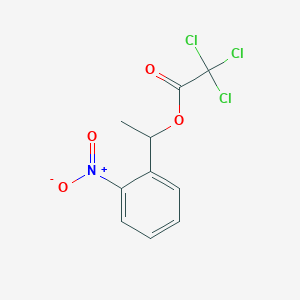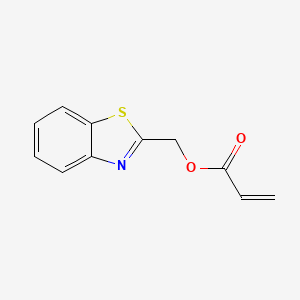![molecular formula C6H5N5 B14248244 1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine CAS No. 478919-91-4](/img/structure/B14248244.png)
1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity .
Chemical Reactions Analysis
1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the compound.
Cyclization: The compound can participate in cyclization reactions to form more complex structures
Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF) and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or ring structures .
Scientific Research Applications
1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine can be compared with other similar compounds, such as:
1H-1,2,3-Triazolo[4,5-b]pyridine: Another triazole-based compound with different ring fusion and properties.
1-Methyl-1H-1,2,4-triazol-3-amine: A triazole derivative with distinct chemical reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
478919-91-4 |
|---|---|
Molecular Formula |
C6H5N5 |
Molecular Weight |
147.14 g/mol |
IUPAC Name |
3,4,5,8,10-pentazatricyclo[6.2.1.02,6]undeca-1,3,6,9-tetraene |
InChI |
InChI=1S/C6H5N5/c1-4-6-5(8-10-9-6)2-11(1)3-7-4/h2-3H,1H2,(H,8,9) |
InChI Key |
OTYREZRZAHJBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=CN1C=N2)NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)
![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)




![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)




![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)

